Lithium thioethoxide

Description

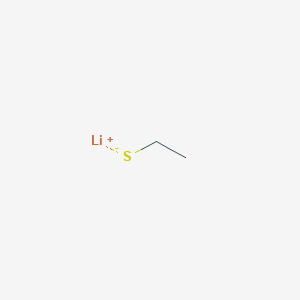

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;ethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSNJFMTQIIVFG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446287 | |

| Record name | Lithium thioethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30383-01-8 | |

| Record name | Lithium thioethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30383-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Thioethoxide

Conventional Preparation Routes

Conventional methods for synthesizing lithium thioethoxide (B8401739) are well-established and commonly employed in laboratory settings. These routes typically involve the deprotonation of ethanethiol (B150549) using a strong lithium-based reagent.

A prevalent and efficient laboratory-scale synthesis of lithium thioethoxide involves the reaction of ethanethiol (EtSH) with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). This acid-base reaction proceeds readily due to the acidity of the thiol proton.

C₂H₅SH + n-C₄H₉Li → C₂H₅SLi + C₄H₁₀

This method is favored for its high efficiency and the straightforward nature of the reaction, yielding the desired product cleanly.

Table 1: Reaction Parameters for Synthesis via Ethanethiol and n-Butyllithium

| Parameter | Details |

|---|---|

| Reactants | Ethanethiol (EtSH), n-Butyllithium (n-BuLi) |

| Solvent | Hexane, Tetrahydrofuran (B95107) (THF) |

| Product | This compound (LiSEt) |

| Byproduct | Butane (C₄H₁₀) |

| Observation | Formation of a white solid |

An alternative conventional method for the preparation of this compound is the direct reaction between lithium hydride (LiH) and ethanethiol. Similar to the reaction with alkyllithiums, this synthesis involves the deprotonation of the thiol.

The reaction proceeds as follows:

LiH + C₂H₅SH → C₂H₅SLi + H₂

In this process, lithium hydride acts as the base, abstracting the acidic proton from ethanethiol to form the lithium salt and liberating hydrogen gas as a byproduct.

Reaction of Ethanethiol with Alkyllithiums (e.g., n-Butyllithium)

Advanced and Enhanced Synthesis Techniques

To improve upon the conventional methods, advanced synthesis techniques have been developed. These methods aim to accelerate reaction rates, increase yields, and promote more environmentally benign reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a variety of chemical reactions, including those involving this compound. While not a direct synthesis method for the compound itself, microwave irradiation is used to significantly speed up reactions where this compound is a reagent. This technique has been particularly noted for its application in the cleavage of aryl methyl ethers, a key transformation in organic synthesis.

The thermal reactions for such cleavages, which are typically performed in a solvent like N,N-dimethylformamide (DMF), can be greatly accelerated through microwave irradiation. This rapid heating can lead to the formation of monodemethylated products in high yields (80–99%) within a very short timeframe, often just 15 minutes. The use of microwave assistance represents a significant improvement over classical heating methods, which may require several hours at high temperatures to achieve similar results.

Table 2: Comparison of Classical vs. Microwave-Assisted Demethylation using LiSEt

| Parameter | Classical Heating | Microwave Reactor |

|---|---|---|

| Substrate | 1,3-Dimethoxybenzene (B93181) | 1,3-Dimethoxybenzene |

| Temperature | 160 °C | 135 °C |

| Time | 4 hours | 15 minutes |

| Yield | 74% | 90% |

| Reference | | |

The acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwave energy, which interacts directly with polar molecules in the medium. This approach not only saves time and energy but can also lead to cleaner reactions with fewer side products.

Mechanistic Insights into Lithium Thioethoxide Reactivity

Nucleophilic Character and Fundamental Reaction Pathways

Lithium thioethoxide (B8401739) is recognized for its strong nucleophilic nature, a characteristic that underpins its utility in a variety of organic reactions. The ethanethiolate anion, liberated from the ionic compound, acts as the primary reactive species. This anion is a potent nucleophile capable of participating in several fundamental reaction pathways, including nucleophilic substitutions and additions to carbonyl compounds.

SN2 Reaction Mechanisms in Organic Transformations

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a cornerstone of organic chemistry, characterized by a concerted mechanism where a nucleophile attacks a carbon center and displaces a leaving group in a single step. This process results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, hence the "bimolecular" designation.

Lithium thioethoxide, as a source of the highly nucleophilic thioethoxide anion, readily participates in SN2 reactions. The reaction involves a "backside attack" where the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group. This trajectory is crucial for the simultaneous formation of the new carbon-sulfur bond and the breaking of the carbon-leaving group bond. The transition state of an SN2 reaction features a trigonal bipyramidal geometry, which then resolves to the inverted tetrahedral product. The efficiency of the SN2 reaction is sensitive to steric hindrance at the reaction center, with less substituted substrates reacting more rapidly.

Additions to Carbonyl Compounds for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur bonds is a significant transformation in organic synthesis, and this compound serves as an effective reagent for this purpose through its addition to carbonyl compounds. The nucleophilic thioethoxide anion can attack the electrophilic carbon atom of a carbonyl group, such as in aldehydes and ketones. This can lead to the formation of thioesters or other sulfur-containing functionalities, depending on the subsequent reaction pathways. For instance, the reaction of this compound with 2,6-dimethoxybenzaldehyde (B146518) was observed to result in a mixture of products, likely initiated by the nucleophilic attack of the thiolate at the carbonyl group.

Cleavage Mechanisms of Ethers and Esters

This compound has proven to be a particularly effective reagent for the cleavage of ether and ester functional groups, a critical process in deprotection strategies and the synthesis of complex molecules.

O-Demethylation of Aryl Methyl Ethers

The cleavage of aryl methyl ethers to their corresponding phenols is a common and important transformation. This compound is a highly efficient reagent for this O-demethylation. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism is believed to proceed via an SN2 pathway where the nucleophilic thioethoxide anion attacks the methyl group, and the phenoxide ion acts as the leaving group. This process can be significantly accelerated using microwave irradiation, often leading to high yields of the monodemethylated product in a short amount of time.

For example, the demethylation of 1,3-dimethoxybenzene (B93181) using this compound under microwave irradiation at 135 °C for 15 minutes resulted in a 90% yield of 3-methoxyphenol. Similarly, 1,3-dimethoxy-2-methylbenzene was converted to its monodemethylated product in 92% yield under similar conditions.

Table 1: O-Demethylation of Aryl Methyl Ethers with this compound

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 1,3-Dimethoxybenzene | 3-Methoxyphenol | 135 °C, 15 min, MW | 90 |

| 1,3-Dimethoxy-2-methylbenzene | 2-Methyl-3-methoxyphenol | 135 °C, 15 min, MW | 92 |

Data sourced from LookChem.

Steric hindrance plays a significant role in the selectivity of dealkylation reactions. In the context of SN2 reactions, the nucleophile attacks the less sterically hindered carbon atom. This principle applies to the dealkylation of ethers with this compound. For instance, in the cleavage of an aryl alkyl ether, the thioethoxide will preferentially attack the less hindered alkyl group. The reactivity is greatly affected by the steric factor between the alkoxyl group and the reagent. Research on the dealkylation of various acetophenones has shown that steric hindrance between the alkoxy group and the demethylating reagent significantly impacts the reaction's reactivity.

Cleavage of Methyl Esters in Nonaqueous Media

This compound is also a simple and efficient reagent for the cleavage of methyl esters in nonaqueous media. Similar to ether cleavage, this transformation is thought to proceed through an SN2 mechanism, where the thioethoxide anion attacks the methyl group of the ester, leading to the formation of the carboxylate salt and methyl ethyl sulfide (B99878). This method provides a useful alternative to traditional hydrolysis methods, especially for substrates sensitive to aqueous conditions. For example, when a substrate containing an ester functionality was treated with this compound, the ester was selectively attacked, yielding the carboxylic acid in nearly quantitative amounts.

Metal-Halogen Exchange Reactions in Organometallic Chemistry

This compound (C₂H₅SLi), as a member of the organolithium class of compounds, participates in metal-halogen exchange reactions. This type of reaction is a fundamental process in organometallic chemistry where an organic halide is converted into an organometallic product. The reaction involves the exchange of a lithium atom from the organolithium reagent with a halogen atom (typically bromine or iodine) on another organic molecule.

The general mechanism for a lithium-halogen exchange involves the reaction of an organolithium compound (R-Li) with an organic halide (R'-X), resulting in the formation of a new organolithium species (R'-Li) and a new organic halide (R-X). The equilibrium of this reversible process favors the formation of the organolithium compound where the negative charge is on the carbon atom that can best stabilize it. The rate of exchange is typically very fast and generally follows the trend of I > Br > Cl, with organic fluorides being mostly unreactive. Evidence suggests the reaction may proceed through an "ate-complex" intermediate, where the halogen atom coordinates to the lithium atom of the reagent before the exchange occurs. This process is crucial for preparing a variety of organolithium reagents, such as vinyl- and aryllithiums, that are not easily accessible through other methods.

Interaction Mechanisms with Phosphorus-Sulfur Species

This compound serves as a key reagent for activating and solubilizing phosphorus-sulfur compounds, particularly in the context of synthesizing materials for all-solid-state batteries. Its nucleophilic nature drives the dissociation of robust phosphorus sulfide structures.

Complex Formation with Tetraphosphorus Decasulfide (P₄S₁₀) and Diphosphorus (B173284) Pentasulfide (P₂S₅)

Tetraphosphorus decasulfide (P₄S₁₀), which has an adamantane-like cage structure, and its related form diphosphorus pentasulfide (P₂S₅) are notoriously insoluble in most common organic solvents like tetrahydrofuran (B95107) (THF). This insolubility presents a significant kinetic barrier in synthetic applications, such as the production of thiophosphate solid electrolytes.

The introduction of this compound (LiSEt) overcomes this challenge. LiSEt acts as a potent nucleophilic agent that reacts with P₂S₅ to form a soluble intermediate complex. Research has demonstrated that a chemical reaction between LiSEt and P₂S₅ in a solvent like THF leads to the formation of soluble LiSEt·P₂S₅ compounds. This complex formation is visually evident, as the addition of LiSEt to a suspension of P₂S₅ in THF results in a clear, transparent solution, indicating the complete dissolution of the phosphorus sulfide. The process is stoichiometric, requiring a 1:1 molar ratio of P₂S₅ to LiSEt to achieve full dissolution.

| Molar Ratio (P₂S₅ : LiSEt) | Observation in THF Solvent | Reference |

|---|---|---|

| 1 : 0 | Insoluble, cloudy suspension | |

| 1 : 0.5 | Partial dissolution, translucent | |

| 1 : 1 | Complete dissolution, transparent solution |

Activation of P-S Bond Dissociation and Soluble Intermediate Formation

The formation of the soluble complex is a direct result of this compound's ability to activate the dissociation of phosphorus-sulfur (P-S) bonds. The process is initiated by a nucleophilic attack from the thioethoxide anion on the phosphorus atoms within the P₄S₁₀ cage or P₂S₅ structure. This attack breaks the stable P-S bonds, effectively "opening" the robust cage structure of P₄S₁₀ and transforming it into smaller, more reactive, and soluble linear species.

Once these P-S bonds are broken, the resulting asymmetric complex can readily engage in further chemical reactions. The formation of these soluble intermediates, such as LiSEt·P₂S₅, provides a kinetically favorable pathway for synthesis. Instead of a slow, solid-state reaction between two insoluble materials (like Li₂S and P₂S₅), the reaction proceeds between a dissolved, highly reactive liquid phase and a solid phase, significantly improving reaction rates and product homogeneity. This strategy has been specifically applied to produce purified β-Li₃PS₄ solid electrolytes by reacting the soluble LiSEt·P₂S₅ complex with solid lithium sulfide (Li₂S).

| Role | Chemical Species | Description | Reference |

|---|---|---|---|

| Insoluble Reactant | P₂S₅ / P₄S₁₀ | Phosphorus sulfide with a robust cage-like structure, insoluble in THF. | |

| Nucleophilic Agent | LiSC₂H₅ (LiSEt) | Reacts with P₂S₅ to initiate bond dissociation. | |

| Soluble Intermediate | LiSEt·P₂S₅ | A dissolved complex formed in THF, enabling further reactions. |

Applications of Lithium Thioethoxide in Advanced Organic Synthesis

Chemo- and Regioselective Deprotection Strategies

The selective removal of protecting groups is a cornerstone of modern organic synthesis, allowing for the unmasking of functional groups at strategic points in a synthetic sequence. Lithium thioethoxide (B8401739) has proven to be a particularly effective reagent for the O-demethylation of aryl methyl ethers, which are common protecting groups for phenols due to their stability.

Double Deprotection of 1,2-Dimethoxyarenes to Catechols

Lithium thioethoxide is highly efficient in the double deprotection of 1,2-dimethoxyarenes (veratrol derivatives) to yield the corresponding catechols. This transformation is of significant synthetic value as the catechol motif is present in numerous natural products and pharmaceutical agents. The reaction is typically carried out by heating the substrate with an excess of this compound in a solvent like N,N-dimethylformamide (DMF). In some cases, this compound has been shown to be more effective than its sodium counterpart, which may result in incomplete reaction and the formation of monodemethylated products.

Selective Monodeprotection of Di- and Trimethoxyarenes

A key application of this compound lies in its ability to achieve selective monodeprotection of di- and trimethoxyarenes. This regioselectivity allows for the targeted synthesis of partially O-methylated polyphenols, which are important synthetic intermediates. For instance, the reaction of 1,3-dimethoxybenzene (B93181) with this compound can be controlled to yield the monodeprotected product, 3-methoxyphenol, in good yield. The reaction conditions, including temperature and reaction time, can be tuned to favor monodeprotection over complete deprotection. Microwave irradiation has been shown to significantly accelerate these reactions, often providing high yields of the monodemethylated products within minutes.

Table 1: Selective Monodemethylation of Methoxyarenes with this compound

| Starting Material | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dimethoxybenzene | 3-Methoxyphenol | 160 °C, 4 h | 74 | |

| Resveratrol trimethyl ether | Pinostilbene | Not specified | High | |

| Highly substituted arene 23 | Pestalone precursor 24 | Mild conditions, 1 h | 92 |

This table is interactive. Click on the headers to sort the data.

Synthesis of Complex Molecules and Natural Product Derivatives

The strategic application of this compound in deprotection reactions has been instrumental in the total synthesis of several complex molecules and natural product derivatives.

Strategic Deprotection in Natural Product Total Synthesis (e.g., Pestalone Analogues, O-Desmethylvenlafaxine, Buprenorphine)

Pestalone Analogues: In the synthesis of analogues of pestalone, an antibiotic with activity against methicillin-resistant Staphylococcus aureus (MRSA), this compound was successfully employed for the selective monodeprotection of a highly substituted dimethoxyarene intermediate. This step was crucial for obtaining a key building block for the synthesis of these complex benzophenone (B1666685) derivatives.

O-Desmethylvenlafaxine: O-Desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine, can be synthesized via the O-demethylation of venlafaxine. While other reagents like 3-mercaptopropionic acid have been used for this transformation, the principle of using nucleophilic agents to cleave aryl methyl ethers is central to this synthesis. this compound's established efficacy in aryl methyl ether cleavage makes it a relevant tool for such transformations.

Buprenorphine: The synthesis of buprenorphine, a potent opioid analgesic, has been approached through various routes. One strategy involves the N-demethylation of an oripavine derivative using a thiolate, followed by further transformations. While specific examples might utilize sodium thiolate, the general reactivity of thiolates in demethylation reactions is a key principle. Furthermore, some synthetic routes for buprenorphine require a final O-demethylation step, a reaction for which this compound is well-suited.

Facilitating Carbon-Sulfur Bond Formation and Thioether Synthesis

Beyond its role in deprotection, the strong nucleophilicity of the thioethoxide anion makes this compound a valuable reagent for the formation of carbon-sulfur (C-S) bonds, a fundamental transformation in organic chemistry for the synthesis of thioethers. Thioethers are important structural motifs found in many biologically active compounds and materials.

This compound can participate in nucleophilic substitution reactions with alkyl halides to produce the corresponding thioethers. This provides a direct method for introducing a thioethyl group into a molecule. The formation of C-S bonds is a key step in the synthesis of various sulfur-containing compounds. While many methods exist for thioether synthesis, including metal-catalyzed cross-coupling reactions, the use of a strong nucleophile like this compound offers a straightforward approach, particularly for reactions with activated electrophiles.

Considerations for Functional Group Tolerance and Reaction Specificity

A significant advantage of using this compound is its compatibility with a range of functional groups. Reactions can often be conducted under non-acidic conditions, which helps to avoid acid-catalyzed side reactions that can be problematic with other deprotection reagents. Research has shown that this compound is compatible with functional groups such as olefins, nitriles, ketones, and alcohols.

Role of Lithium Thioethoxide in Materials Science and Energy Storage Technologies

Synthesis of Sulfide-Based Solid Electrolytes for All-Solid-State Batteries

The liquid-phase synthesis of sulfide (B99878) solid electrolytes is considered an economically viable and scalable manufacturing technology for all-solid-state batteries (ASSBs). Current time information in Tiranë, AL. Lithium thioethoxide (B8401739) plays a crucial role as a nucleophilic agent in these processes, facilitating the synthesis of highly conductive sulfide materials by overcoming key kinetic barriers.

Preparation of Lithium Thiophosphates (e.g., Li₃PS₄, Li₆PS₅X)

Lithium thiophosphates are a prominent class of sulfide solid electrolytes due to their high ionic conductivities. However, their synthesis can be challenging. A common precursor, phosphorus pentasulfide (P₂S₅), exists as a stable P₄S₁₀ cage structure that is largely insoluble in many organic solvents, making its reaction with other solid precursors like lithium sulfide (Li₂S) sluggish.

Lithium thioethoxide is employed to address this issue. As a strong nucleophilic agent, it effectively breaks the P-S bonds within the P₄S₁₀ cage. This reaction forms a soluble intermediate complex, often noted as LiSEt·P₂S₅, in solvents such as tetrahydrofuran (B95107) (THF). This initial step is critical as it dissolves the phosphorus precursor, enabling a more homogenous and kinetically favorable reaction with lithium sulfide to form lithium thiophosphate electrolytes.

One of the key materials synthesized through this route is β-Li₃PS₄. The use of this compound allows for the production of high-quality, purified β-Li₃PS₄ with reported ionic conductivities around 1.32 x 10⁻⁴ S cm⁻¹ at room temperature.

The application of this compound extends to the synthesis of more complex argyrodite-type electrolytes, such as Li₆PS₅X (where X can be Cl, Br, or I). While direct one-pot synthesis of argyrodites with this compound is not always explicitly detailed, its role in activating the P₄S₁₀ precursor is a foundational step. The synthesis of Li₆PS₅X materials often proceeds by reacting Li₃PS₄ (which can be formed using this compound), Li₂S, and a lithium halide (LiX) in a suitable solvent mixture. Therefore, the efficient formation of the Li₃PS₄ precursor facilitated by this compound is an enabling technology for producing these advanced, highly conductive argyrodite solid electrolytes.

Table 1: Properties of Lithium Thiophosphate Solid Electrolytes

| Compound | Formula | Type | Ionic Conductivity (RT, S/cm⁻¹) | Synthesis Note |

|---|---|---|---|---|

| Beta-Lithium Thiophosphate | β-Li₃PS₄ | Thiophosphate | 1.32 x 10⁻⁴ | Synthesized using LiSEt to form a soluble P₂S₅ complex, enhancing reaction with Li₂S. |

| Lithium Argyrodite | Li₆PS₅Cl | Argyrodite | Up to 4.96 x 10⁻³ | Often synthesized from precursors like Li₂S, P₂S₅, and LiCl; LiSEt can facilitate the P₂S₅ reaction step. |

Solution-Engineered Synthesis Approaches and Advanced Reaction Kinetics

The use of this compound is a prime example of a solution-engineered approach designed to accelerate reaction kinetics in the synthesis of sulfide solid electrolytes. Traditional solid-state synthesis methods are often energy-intensive and require long reaction times. Liquid-phase synthesis offers a faster and simpler alternative, but is often hampered by the insolubility of precursors like P₂S₅ and Li₂S. Current time information in Tiranë, AL.

By introducing this compound, the reaction mechanism is fundamentally altered from a slow solid-solid reaction to a much faster solid-liquid reaction. The nucleophilic attack by LiSEt on P₄S₁₀ breaks the cage structure and forms a soluble intermediate. This dramatically increases the reactive surface area of the phosphorus precursor and lowers the activation energy for its subsequent reaction with solid Li₂S.

This strategy provides a kinetically favorable condition that is difficult to achieve in conventional suspension-based methods where both reactants are insoluble particles. The improved kinetics not only reduces synthesis time from days to hours but also allows for lower processing temperatures. Furthermore, because unreacted LiSEt or its by-products can be easily removed through filtration, this method can yield high-purity final products. The introduction of such reactant agents is a key strategy for developing scalable and rapid manufacturing processes for the sulfide solid electrolytes needed for next-generation all-solid-state batteries.

Precursor Applications in Thin Film Deposition Techniques

Beyond its role in synthesizing bulk electrolyte powders, this compound is also being explored for its potential in creating thin films, which are critical components in microbatteries and other electronic devices.

Chemical Vapor Deposition (CVD) for Functional Materials

Chemical Vapor Deposition (CVD) is a highly versatile technique for producing high-quality thin films of functional materials. The process relies on volatile precursor compounds that decompose on a heated substrate to form the desired film. The choice of precursor is critical to the success of the CVD process.

There is scientific interest in the use of this compound as a potential precursor for depositing lithium-containing thin films via CVD. This investigation is analogous to the use of related compounds like lithium ethoxide. The goal is to leverage its chemical properties to create functional materials that could be applied in areas such as photovoltaics or as solid electrolyte layers in thin-film batteries. However, research into this compound for CVD applications appears to be in an exploratory phase, and detailed findings on specific materials deposited or their performance characteristics are not widely reported in publicly available literature. The development of suitable volatile and reactive lithium sources remains a key challenge in the CVD of lithium-based functional films.

Table 2: Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | LiSC₂H₅ |

| Lithium Thiophosphate | Li₃PS₄ |

| Lithium Argyrodite | Li₆PS₅X (X = Cl, Br, I) |

| Phosphorus Pentasulfide | P₂S₅ (exists as P₄S₁₀) |

| Lithium Sulfide | Li₂S |

| Lithium Chloride | LiCl |

| Lithium Bromide | LiBr |

| Lithium Iodide | LiI |

| Tetrahydrofuran | C₄H₈O |

Computational and Theoretical Investigations of Lithium Thioethoxide Systems

Density Functional Theory (DFT) Applications in Related Lithium Chemistry and Materials Science

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of properties, including energy, electronic structure, and geometry, without the need for empirical parameters, making it a cornerstone of modern computational chemistry. In the context of lithium chemistry, DFT has been instrumental in designing new materials, understanding reaction mechanisms, and predicting the performance of components for technologies like lithium-ion batteries.

DFT calculations are a key method for predicting the chemical reactivity and potential reaction pathways of molecules. By calculating the energies of reactants, products, and transition states, researchers can map out the energy landscape of a chemical reaction. This approach has been used to build data-driven models that can predict the reactivity of interfaces between solid-state electrolyte materials and lithium metal anodes, moving beyond purely thermodynamic predictions to include kinetic factors.

For instance, DFT has been used to study the reactivity of lithium polysulfides (Li₂Sₙ), which is crucial for understanding the shuttle mechanism in lithium-sulfur batteries. These studies analyze parameters like ionization potential and dipole moment in different solvents to predict reaction behavior. Similarly, the reactivity of lithium salts of amino acids has been investigated by calculating global reactivity descriptors derived from HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A small energy gap between the HOMO and LUMO states is often indicative of higher chemical reactivity.

A hypothetical DFT study on lithium thioethoxide (B8401739) could model its reactions, such as its use as a nucleophile in cleaving ethers or its role in the formation of thiophosphate solid electrolytes. Such models could predict reaction barriers and identify the most favorable pathways, guiding synthetic strategies.

Table 1: Global Reactivity Descriptors for Lithium Amino Acid Salts (Gas Phase) This table is illustrative of DFT-derived reactivity parameters in related lithium salts.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Hardness (η) |

| Li-cysteinate | -1.79 | 4.39 | 6.18 | 1.30 | 3.09 |

| Li-prolinate | -1.61 | 4.45 | 6.06 | 1.42 | 3.03 |

Data sourced from DFT/B3LYP/6-31++G(d,p) calculations.

Understanding the electronic structure and the nature of chemical bonds is fundamental to explaining a compound's properties. DFT calculations provide detailed information on electron distribution, charge transfer, and the character of bonding (ionic vs. covalent). For example, first-principles DFT has been used to analyze the electronic structures of intermetallic compounds in various lithium alloys, helping to explain their stability and electrochemical properties.

In studies of thiolate-protected gold nanoparticles, DFT calculations have revealed the impact of thiolate adsorption on the electronic structure of the gold core, showing the emergence of an energy gap and characterizing the Au-S bond. DFT has also been applied to NDI-based polymers for lithium-ion batteries, where modeling the interactions between lithium ions and the polymer helps to examine charge distribution and redox behavior. Analysis of the projected density of states (PDOS) can further reveal the contribution of different atomic orbitals to the electronic states, clarifying bonding interactions.

For lithium thioethoxide, DFT could be used to analyze the Li-S bond, determining its degree of ionic character and how the electron density is distributed across the molecule. This would provide insight into its nucleophilicity and behavior in different chemical environments.

DFT is a valuable tool for calculating the thermodynamic and kinetic parameters that govern chemical transformations. Thermodynamic stability, represented by properties like formation energy, can be calculated to predict whether a compound or phase is stable. Kinetic properties, such as diffusion barriers, determine the rate of transformations and are crucial for applications like battery charge/discharge rates.

First-principles DFT has been used to calculate the energies of intermetallic compounds in Li-M binary alloys (where M = Mg, Ca, Ag, etc.) to determine formation energies and construct phase diagrams. In the context of battery materials, DFT calculations can predict the intercalation voltage, which is directly related to the Gibbs free energy of the lithiation reaction. Kinetic studies often involve calculating the energy barriers for ion migration, as has been done for lithium diffusion in various electrode materials. These calculations provide insights into ionic conductivity and rate capability.

A computational study of this compound could determine its standard enthalpy of formation and Gibbs free energy. Furthermore, its role in reactions could be analyzed by calculating the activation energies for different pathways, providing a quantitative understanding of the reaction kinetics.

Table 2: DFT-Calculated Formation Energies of Selected Lithium Intermetallic Compounds This table exemplifies the use of DFT to determine thermodynamic stability in related lithium systems.

| Compound | Crystal Structure | DFT-Calculated Formation Energy (eV/atom) |

| LiAg (B2) | B2 (BCC-based) | -0.35 |

| Li₃Sb (D0₃) | D0₃ (BCC-based) | -0.60 |

| Li₃Bi (D0₃) | D0₃ (BCC-based) | -0.75 |

| LiAl (B32) | B32 (FCC-based) | -0.28 |

Data sourced from DFT-PBE calculations.

DFT calculations are widely used to determine the ground-state structure of materials and to assess their structural stability. By comparing the energies of different possible crystal structures, the most stable configuration can be identified. This has been applied to numerous lithium-based materials, including oxides and potential solid electrolytes. The volume change during processes like lithium intercalation in battery electrodes can also be simulated, which is critical for understanding mechanical degradation.

Ab-initio molecular dynamics (AIMD) simulations, which use forces derived from DFT calculations, are particularly powerful for studying interfacial phenomena. This method has been employed to investigate the interface between polymer electrolytes and lithium metal, predicting the reactivity and adhesion at the surface. Such simulations can model the dynamic evolution of an interface, identifying decomposition products and passivation layers that may form, which are critical for the stability and performance of solid-state batteries.

For this compound, DFT could be used to predict its preferred solid-state structure or its aggregation state in various solvents. AIMD simulations could model the interface between this compound and other species in solution or at an electrode surface, providing insights into its role in processes like the formation of solid-electrolyte interphases (SEI).

Future Research Directions and Emerging Methodologies for Lithium Thioethoxide

Exploration of Novel Catalytic and Stoichiometric Transformations

Future research on lithium thioethoxide (B8401739) is set to broaden its application in chemical synthesis by exploring new catalytic and stoichiometric reactions. Traditionally, it serves as a source of the ethanethiolate anion for forming sulfur-carbon bonds, but its potential in more intricate chemical processes is a growing area of scientific inquiry.

A key research focus is the development of catalytic systems where lithium thioethoxide plays a crucial role. One promising area is its application in C-H activation and cross-coupling reactions, which are fundamental transformations in organic synthesis. The development of new synthetic methods is a significant driver of progress in organometallic chemistry. While palladium and copper have dominated as catalysts, the exploration of more abundant and cost-effective metals like iron, nickel, and cobalt in conjunction with this compound could lead to more sustainable chemical processes.

Another avenue of exploration is the use of this compound in asymmetric catalysis, aiming to produce specific stereoisomers of chiral molecules. This involves designing chiral ligands that can direct the addition of the thioethoxide group to prochiral substrates in an enantioselective manner, providing access to optically active organosulfur compounds.

In terms of stoichiometric reactions, the reactivity of this compound is being investigated beyond its conventional role. Its basic and nucleophilic properties could be utilized in the ring-opening of strained heterocyclic compounds like epoxides and aziridines. This would lead to the formation of valuable functionalized molecules containing both sulfur and other heteroatoms.

Furthermore, the reaction of this compound with various organometallic complexes is an area with untapped potential. These reactions could lead to the synthesis of novel metal-thiolate clusters with unique structural and electronic properties, which may find applications in catalysis and materials science. A deeper understanding of the mechanisms of these reactions will be crucial for the rational design of new synthetic methodologies.

Integration with Sustainable and Green Chemistry Principles

A significant future direction for research on this compound involves its integration with the principles of green and sustainable chemistry. This encompasses the entire lifecycle of the reagent, from its synthesis to its application in environmentally friendly processes and its role in atom-economical reactions.

One of the primary goals is to develop greener methods for producing this compound itself. Traditional synthesis often involves butyllithium (B86547) in solvents like hexane. Recent advancements include microwave-assisted techniques that can improve reaction efficiency. Future work will likely focus on methods that reduce waste and utilize less hazardous materials. The development of more sustainable practices in organometallic chemistry is an increasingly important area of research.

The use of this compound in environmentally benign solvents is another key aspect of this research. While reactions are often carried out in solvents like dimethylformamide (DMF), there is a push to explore alternatives such as ionic liquids or deep eutectic solvents. The application of flow chemistry techniques is also being investigated to improve the safety and scalability of reactions involving organometallic reagents.

Maximizing atom economy is a central tenet of green chemistry, and future research will aim to design reactions where the ethanethiolate group from this compound is fully incorporated into the desired product, minimizing waste. This can be achieved through addition reactions and multicomponent reactions.

Advancements in In-Situ Spectroscopic Characterization Techniques

A more profound understanding of the behavior of this compound in solution is essential for optimizing its reactivity and developing new applications. Future research will heavily depend on advanced in-situ spectroscopic techniques to probe the structure and dynamics of this reagent under actual reaction conditions.

Organolithium compounds, including this compound, are known to form aggregates in solution, which can significantly impact their reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these phenomena. Techniques such as 6Li NMR and Diffusion-Ordered Spectroscopy (DOSY) can provide detailed information about the size, structure, and solvation of these aggregates.

In-situ infrared (IR) and Raman spectroscopy are also invaluable for monitoring reactions in real-time. These techniques allow researchers to observe the consumption of reactants and the formation of products, providing insights into reaction kinetics and mechanisms. The development of probes for these spectroscopic methods will facilitate their use in a wider range of experimental setups.

Electrochemical tip-enhanced Raman spectroscopy (EC-TERS) is an emerging technique that offers molecular fingerprint information with nanoscale spatial resolution, making it a promising tool for studying interfacial reactions. Furthermore, the combination of different in-situ techniques, such as electrochemical X-ray photoelectron spectroscopy (EC-XPS) and attenuated total reflection infrared spectroscopy (ATR-IR), can provide a more comprehensive understanding of the chemical species present at electrode surfaces. These advanced characterization methods are crucial for the rational design of new and improved chemical processes.

Expansion into Emerging Material Systems and Advanced Device Architectures

The unique properties of this compound make it a promising candidate for the synthesis of advanced materials and for integration into novel device architectures. Future research in this area is expected to bridge fundamental organometallic chemistry with materials science and engineering.

One significant application is in the synthesis of metal sulfide (B99878) materials. This compound can act as a sulfur source for the preparation of thiophosphate solid electrolytes for all-solid-state batteries. For instance, it has been used as a nucleophilic agent to react with phosphorus pentasulfide (P4S10), facilitating the formation of soluble complexes for the synthesis of materials like β-Li3PS4. This approach can help overcome the slow reaction kinetics often associated with the dissolution of P4S10. The development of scalable liquid-phase synthesis methods for these sulfide solid electrolytes is a key area of research for the commercialization of all-solid-state batteries.

There is also growing interest in using organosulfur compounds in electrolytes for high-energy lithium batteries. Organosulfur molecules can exhibit high oxidative stability and contribute to the formation of stable solid electrolyte interphases (SEI). While this compound itself may not be a direct component, the fundamental understanding of its reactivity can inform the design of new organosulfur-based electrolyte additives and co-solvents.

Q & A

Q. What are the standard synthetic routes for lithium thioethoxide, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via the reaction of lithium metal or lithium hydride with ethanethiol in anhydrous solvents like tetrahydrofuran (THF) or hexane under inert atmospheres . Optimization involves:

- Temperature control : Maintaining sub-ambient temperatures (−10°C to 0°C) to minimize side reactions.

- Solvent selection : THF enhances solubility but may require rigorous drying to avoid hydrolysis.

- Stoichiometric precision : Monitoring the molar ratio of lithium to ethanethiol (ideally 1:1) via titration or NMR spectroscopy .

- Purification : Vacuum distillation or recrystallization from non-polar solvents to isolate the product.

Q. How can researchers validate the identity and purity of this compound using spectroscopic and analytical methods?

Key methods include:

- FT-IR spectroscopy : Confirming the presence of the S–Li bond (stretching frequencies ~400–500 cm⁻¹) and absence of O–H bonds (indicative of hydrolysis) .

- ¹H/¹³C NMR : Characterizing the ethoxide moiety in deuterated solvents (e.g., C₆D₆), noting that paramagnetic impurities may broaden peaks .

- Elemental analysis : Quantifying lithium and sulfur content to verify stoichiometry.

- X-ray crystallography : Resolving crystal structure to confirm molecular geometry, though air sensitivity complicates sample preparation .

Advanced Research Questions

Q. What strategies address contradictions in reported reactivity of this compound across different solvent systems?

Discrepancies in reactivity (e.g., nucleophilicity vs. basicity) often arise from solvent polarity and coordinating ability. For example:

- Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity by stabilizing the thioethoxide ion.

- Non-polar solvents (e.g., hexane): Favor aggregation, reducing reactivity . To resolve contradictions:

- Conduct comparative kinetic studies in controlled solvent environments.

- Use computational methods (DFT) to model solvation effects and transition states .

- Validate findings with in situ spectroscopy (e.g., Raman) to track reaction intermediates .

Q. How can computational chemistry elucidate the mechanism of this compound in C–S bond formation reactions?

Density Functional Theory (DFT) simulations can:

- Map the energy landscape of reaction pathways (e.g., SN2 vs. radical mechanisms).

- Identify key intermediates (e.g., lithium-sulfur clusters) and transition states.

- Predict solvent and temperature effects on regioselectivity . Experimental validation via isotopic labeling (e.g., ³⁴S) or trapping of intermediates (e.g., with TEMPO) is critical .

Q. What methodologies ensure reproducibility in air-sensitive this compound experiments?

Reproducibility challenges stem from moisture sensitivity and thermal instability. Best practices include:

- Schlenk-line techniques : For handling, transferring, and storing compounds under argon.

- In-line titration : Real-time monitoring of reagent concentrations using conductivity probes.

- Standardized protocols : Detailed reporting of glovebox O₂/H₂O levels (<1 ppm) and solvent drying methods (e.g., activated molecular sieves) .

- Collaborative validation : Cross-lab replication studies with shared procedural checklists .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the thermal stability of this compound?

Conflicting thermogravimetric analysis (TGA) data may arise from impurities or heating-rate variability. Mitigation steps:

- Baseline correction : Subtract solvent or moisture contributions to TGA curves.

- Controlled heating rates : Use 5–10°C/min for reproducible decomposition profiles.

- Complementary techniques : Pair TGA with differential scanning calorimetry (DSC) to distinguish exothermic/endothermic events .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to identify outlier datasets .

Q. What statistical approaches are recommended for quantifying this compound’s catalytic efficiency in cross-coupling reactions?

Use:

- Turnover frequency (TOF) : Calculate moles of product per mole catalyst per hour, ensuring steady-state conditions.

- Error propagation analysis : Account for uncertainties in concentration measurements (e.g., via Monte Carlo simulations).

- Comparative benchmarking : Normalize results against established catalysts (e.g., LiHMDS) under identical conditions .

Ethical and Methodological Considerations

Q. How can researchers ethically address discrepancies between their findings and prior literature?

- Transparent reporting : Disclose all experimental variables (e.g., solvent batch, glovebox conditions) that may explain differences.

- Post-publication peer review : Engage in open forums or preprint comments to reconcile contradictions.

- Reagent traceability : Document supplier lot numbers and purity certificates to rule out material inconsistencies .

Q. What frameworks support interdisciplinary collaboration in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.